Validated Role as a Key Intermediate in Clinical-Stage JAK2 Inhibitor Synthesis
Tert-butyl 3-hydrazinylpropanoate (free base) is explicitly documented as a reactant in the preparation of BMS-911543, a highly selective JAK2 inhibitor developed for the treatment of myeloproliferative neoplasms . The compound's unique molecular structure enables its specific role in constructing the pharmacophore of this clinical-stage candidate, a synthetic utility not broadly shared by other hydrazinylpropanoate esters in the public domain literature .
| Evidence Dimension | Documented use as a named pharmaceutical intermediate |
|---|---|
| Target Compound Data | Reactant for BMS-911543 (selective JAK2 inhibitor) |
| Comparator Or Baseline | Other hydrazinylpropanoate esters (e.g., methyl, ethyl, benzyl) — no equivalent clinical-stage inhibitor documentation located in public domain |
| Quantified Difference | Target compound has explicit literature linkage to a named clinical candidate; comparator linkage not documented |
| Conditions | Literature and database survey of hydrazinylpropanoate derivatives as of 2026 |
Why This Matters
Procurement decisions for medicinal chemistry programs should prioritize intermediates with validated downstream utility in known active pharmaceutical ingredient (API) syntheses, reducing synthetic risk.
